molecular formula C9H12BrNO B1281903 1-Amino-2-(2-bromophenyl)propan-2-ol

1-Amino-2-(2-bromophenyl)propan-2-ol

Cat. No.: B1281903
M. Wt: 230.1 g/mol
InChI Key: TWPDFEVARUDLQD-UHFFFAOYSA-N
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Description

Context and Significance of β-Amino Alcohol Scaffolds in Modern Organic Synthesis

β-amino alcohols, also known as 1,2-amino alcohols, are compounds where the amino and hydroxyl groups are attached to adjacent carbon atoms. This structural motif is of paramount importance and is a prevalent feature in a vast array of biologically active molecules and natural products. researchgate.net They serve as versatile intermediates and foundational building blocks for a multitude of more complex chemical structures. rroij.com

The significance of the β-amino alcohol scaffold is demonstrated by its presence in numerous pharmaceutical agents, including cardiovascular drugs, anti-asthma medications, and antimalarial treatments. researchgate.netmdpi.com Beyond their direct biological relevance, these scaffolds are indispensable tools in asymmetric synthesis. Chiral β-amino alcohols are widely employed as chiral auxiliaries, ligands, and organocatalysts to control the stereochemical outcome of chemical reactions, which is a critical aspect of modern drug development. rroij.comwestlake.edu.cn The development of efficient and selective synthetic pathways to access these moieties, such as the ring-opening of epoxides with amines, remains an active and important area of chemical research. researchgate.netmdpi.com

Table 1: Key Applications of β-Amino Alcohol Scaffolds
Application AreaDescription of SignificanceReference
PharmaceuticalsCore structure in drugs for cardiovascular, asthma, and infectious diseases. researchgate.netmdpi.com
Asymmetric SynthesisUsed as chiral ligands, auxiliaries, and catalysts to produce enantiomerically pure compounds. rroij.comwestlake.edu.cn
Bioactive CompoundsServe as crucial intermediates for the synthesis of various bioactive natural and synthetic products. rroij.comresearchgate.net
Unnatural Amino AcidsAct as precursors for the synthesis of non-proteinogenic amino acids used in peptide research. researchgate.netnih.gov

Placement of Aryl-Substituted Amino Alcohols within the Broader Chemical Landscape

The incorporation of an aryl (aromatic ring) group into the amino alcohol structure gives rise to aryl-substituted amino alcohols, a subclass with distinct properties. These compounds are extensively used as organic synthetic intermediates, ligands, and plasticizers. rsc.org The synthesis of N-aryl amino alcohols, in particular, has been an area of focus, with various methods developed to achieve their construction. rsc.orgacs.org

The aromatic ring influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions (such as pi-stacking). This makes aryl-substituted amino alcohols valuable precursors for creating diverse molecular architectures. The development of novel, efficient, and atom-economical routes to these compounds is considered a valuable goal in synthetic chemistry. rsc.org

Research Rationale and Focus on 1-Amino-2-(2-bromophenyl)propan-2-ol

The specific compound, this compound, is a molecule of interest primarily as a synthetic intermediate. The rationale for its study and use in organic synthesis is based on its unique combination of structural features:

β-Amino Alcohol Core: It possesses the foundational 1,2-amino alcohol structure, implying its potential as a precursor to biologically relevant molecules or as a component in chiral catalysis.

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which imparts specific steric hindrance and reactivity to the molecule compared to primary or secondary amino alcohols.

Bromophenyl Group: The key feature is the 2-bromophenyl substituent. The bromine atom at the ortho position of the phenyl ring serves as a versatile synthetic "handle." It is well-suited for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular scaffolds from a relatively simple starting material.

Therefore, the research focus on this compound is not typically on its final application, but rather on its role as a valuable and versatile building block in multi-step synthetic sequences. Its structure is strategically designed for subsequent chemical modification, making it a useful tool for chemists aiming to build complex molecular libraries for drug discovery and materials science.

Table 2: Chemical and Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₂BrNO nih.gov
Molecular Weight230.10 g/mol nih.gov
PubChem CID12474010 nih.gov
IUPAC NameThis compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

IUPAC Name

1-amino-2-(2-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3

InChI Key

TWPDFEVARUDLQD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC=CC=C1Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 2 2 Bromophenyl Propan 2 Ol

Retrosynthetic Disconnections and Strategic Approaches for the 1-Amino-2-(2-bromophenyl)propan-2-ol Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comias.ac.innumberanalytics.comresearchgate.netdeanfrancispress.com For this compound, several logical disconnections can be envisioned to devise plausible synthetic routes.

The primary functional groups in the target molecule are a primary amine and a tertiary alcohol, in a 1,2-relationship. This 1,2-amino alcohol motif is a key structural feature that guides the retrosynthetic strategy. amazonaws.com The most common and effective disconnections for such compounds are the C-N bond and the C-C bond adjacent to the functional groups.

C-N Bond Disconnection: This is often the most straightforward approach for amine synthesis. ox.ac.uk Disconnecting the C1-N bond leads to a synthon of an electrophilic carbon at C1 and a nucleophilic amine. This translates to a real-world synthesis involving an amino group being introduced to a suitable precursor. This could be achieved through the reaction of ammonia (B1221849) or an ammonia equivalent with a precursor containing a leaving group at the C1 position, such as a halo-alcohol or an epoxide.

C-C Bond Disconnection: A C-C bond disconnection between C1 and C2 would lead to synthons representing a one-carbon aminating agent and a two-carbon fragment containing the 2-bromophenyl and hydroxyl groups. While less common for this specific target, this approach could conceptually involve the addition of a cyanide-containing nucleophile followed by reduction.

A more strategic two-group disconnection can be applied to the 1,2-amino alcohol system. amazonaws.comresearchgate.net This powerful strategy simplifies the molecule significantly by recognizing the relationship between the two functional groups.

Two-Group C-O and C-N Disconnection (via Epoxide): A highly effective two-group disconnection involves recognizing that the amino alcohol can be formed from an epoxide intermediate. This retrosynthetic step breaks both the C1-N and C2-O bonds conceptually, leading back to 2-(2-bromophenyl)-2-methyloxirane and an amine source (e.g., ammonia). This is a powerful strategy as the synthesis of epoxides is well-established.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyBond(s) DisconnectedPrecursor(s)Corresponding Forward Reaction
C-N Bond DisconnectionC1-N1-Halo-2-(2-bromophenyl)propan-2-ol + AmmoniaNucleophilic substitution
Two-Group DisconnectionC1-N and C2-O2-(2-bromophenyl)-2-methyloxirane + AmmoniaEpoxide ring-opening
C-C Bond DisconnectionC1-C22-(2-bromophenyl)propan-2-one + Aminating agentVarious (e.g., Strecker synthesis followed by reduction)

These retrosynthetic pathways highlight several key starting materials, such as 2-bromobenzaldehyde, 2-bromoacetophenone (B140003), and their derivatives, which can be used to construct the target molecule through various synthetic methodologies as will be discussed in the following sections.

Direct Formation Pathways to this compound

Building upon the insights from retrosynthetic analysis, several direct synthetic methods can be employed to construct the this compound molecule.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govrug.nlnih.govresearchgate.net This approach is advantageous due to its atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. nih.govresearchgate.net For the synthesis of β-amino alcohols, the Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. nih.govresearchgate.netbaranlab.orgresearchgate.netwikipedia.org

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. researchgate.netresearchgate.netwikipedia.org While this does not directly produce a β-amino alcohol, modifications and subsequent transformations of the Passerini product can lead to the desired scaffold.

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govresearchgate.net

To apply this to the synthesis of this compound, one could envision a modified Ugi reaction. For instance, a key intermediate could be assembled using 2-bromoacetophenone as the carbonyl component.

Table 2: Hypothetical Multi-component Reaction Approach

MCR TypeReactant 1Reactant 2Reactant 3Reactant 4Potential Intermediate
Ugi-type2-BromoacetophenoneAmmoniaA suitable carboxylic acidAn isocyanideAn α-amino amide derivative

The resulting intermediate would require further chemical modifications, such as hydrolysis and reduction, to yield the final this compound. The complexity of these subsequent steps is a key consideration in the feasibility of this approach.

Reductive amination is a powerful and widely used method for the synthesis of amines. ox.ac.uk It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. ox.ac.uk

For the synthesis of this compound, a potential precursor would be the corresponding α-amino ketone, 1-amino-2-(2-bromophenyl)propan-2-one. However, a more direct approach would involve the reductive amination of a suitable keto-alcohol, though this can be challenging due to competing reactions. A more plausible route involves the synthesis of an amino ketone followed by reduction of the ketone.

A hypothetical two-step sequence could be:

Amination of an α-haloketone: Reaction of 2-bromo-1-(2-bromophenyl)propan-1-one with ammonia to form 1-amino-1-(2-bromophenyl)propan-2-one.

Reduction of the ketone: The resulting amino ketone can then be reduced to the target amino alcohol.

Alternatively, direct reductive amination of an α-hydroxy aldehyde, 2-hydroxy-2-(2-bromophenyl)propanal, with ammonia would be an ideal one-pot reaction.

Table 3: Reductive Amination Reagents

Reducing AgentCharacteristics
Sodium borohydride (B1222165) (NaBH₄)A common and mild reducing agent.
Sodium cyanoborohydride (NaBH₃CN)Selective for the reduction of imines in the presence of carbonyls.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)A mild and effective reducing agent for reductive aminations.
Catalytic Hydrogenation (H₂/catalyst)A clean method using catalysts like Pd, Pt, or Ni.

The choice of reducing agent is crucial to avoid the reduction of other functional groups and to ensure high yields of the desired product.

The ring-opening of epoxides with amines is one of the most direct and reliable methods for the synthesis of β-amino alcohols. rroij.comgrowingscience.com The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. jsynthchem.comlibretexts.orgopenstax.org This reaction is typically carried out under thermal conditions or in the presence of a catalyst. rroij.comgrowingscience.com The regioselectivity of the ring-opening depends on the substitution pattern of the epoxide and the reaction conditions (acidic or basic). libretexts.orgopenstax.org

For the synthesis of this compound, the required precursor would be 2-(2-bromophenyl)-2-methyloxirane . The synthesis of this epoxide could be achieved from 2-(2-bromophenyl)-2-propanol, which can be prepared from ethyl 2-bromobenzoate (B1222928) and a methyl Grignard reagent. chemicalbook.com

The subsequent ring-opening of 2-(2-bromophenyl)-2-methyloxirane with an amine nucleophile, such as ammonia, would yield the target compound. Under basic or neutral conditions, the nucleophilic attack of ammonia would preferentially occur at the less sterically hindered carbon atom of the epoxide ring, which in this case is the primary carbon, leading to the desired this compound.

Table 4: Catalysts and Conditions for Epoxide Ring-Opening with Amines

Catalyst/ConditionDescription
Thermal (neat or in a solvent)Often requires high temperatures and pressures.
Lewis Acids (e.g., Zn(ClO₄)₂, Sc(OTf)₃)Enhance the electrophilicity of the epoxide, facilitating nucleophilic attack.
Brønsted AcidsProtonate the epoxide oxygen, activating it for ring-opening.
Water or polar mixed solventsCan promote the reaction without the need for a catalyst. organic-chemistry.org
LipasesBiocatalysts that can be used for regioselective ring-opening. mdpi.com

This method is highly attractive due to its directness and the potential for high yields and regioselectivity. rroij.comgrowingscience.com

Nitrene insertion into C-H bonds is a powerful and modern strategy for the direct formation of C-N bonds. nih.govresearchgate.net This transformation allows for the conversion of a C-H bond into an amine or amide, offering a highly atom-economical approach to nitrogen-containing compounds. nih.gov The reaction is typically mediated by transition metal catalysts, which generate a reactive metal-nitrenoid species that undergoes the insertion reaction. researchgate.net

For the synthesis of this compound, a hypothetical nitrene insertion reaction would involve the direct amination of a C-H bond in a suitable precursor. The most likely precursor would be 2-(2-bromophenyl)propan-2-ol (B1267433) . The nitrene insertion would target one of the methyl C-H bonds to introduce the amino group.

However, controlling the regioselectivity of nitrene insertion into unactivated C-H bonds can be challenging. While enzymatic and advanced catalytic systems have shown promise in directing these reactions, achieving selective insertion into a primary C-H bond in the presence of other potentially reactive sites in the molecule would require a highly specialized catalyst. nih.gov

Table 5: Potential Nitrene Precursors and Catalysts

Nitrene PrecursorCatalyst System
Sulfonyl azidesRhodium or Ruthenium complexes
Hydroxylamine derivativesP450 enzymes
Chloramine-TIron or Copper salts

While conceptually elegant, the practical application of nitrene insertion for the synthesis of this compound would represent a significant synthetic challenge requiring further research and development of highly selective catalytic systems.

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions for the formation of C-C and C-N bonds. Asymmetric versions of these reactions allow for the synthesis of chiral molecules with high enantioselectivity. nih.govnih.govrsc.org

Asymmetric Cross-Coupling: While typically used for C-C bond formation (e.g., Suzuki, Heck, Negishi reactions), variations for C-N bond formation (Buchwald-Hartwig amination) are also well-established. However, these are generally used for the formation of aryl-nitrogen bonds. A direct asymmetric cross-coupling to form the C-N bond in this compound is not a standard application of these methods.

Aza-Pinacol Coupling: The aza-pinacol coupling reaction is a powerful method for the synthesis of 1,2-amino alcohols. organic-chemistry.orgorganic-chemistry.orgnsf.govresearchgate.netresearchgate.net It involves the reductive cross-coupling of an imine and a carbonyl compound. nsf.govresearchgate.net Recent advances have led to the development of catalytic and asymmetric versions of this reaction. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, an intramolecular aza-pinacol coupling is not feasible. An intermolecular reaction could be envisioned between an imine derived from formaldehyde (B43269) and a suitable amine, and 2-bromoacetophenone.

A plausible set of reactants for a chromium-catalyzed asymmetric cross-aza-pinacol coupling could be:

Carbonyl Component: 2-Bromoacetophenone

Imine Component: An N-sulfonyl imine derived from formaldehyde.

Table 6: Key Features of Aza-Pinacol Coupling

FeatureDescription
Convergence Brings together two key fragments in a single step.
Stereocontrol Asymmetric variants allow for the synthesis of enantiomerically enriched amino alcohols. organic-chemistry.orgorganic-chemistry.org
Mechanism Often proceeds through radical intermediates. organic-chemistry.orgnsf.gov
Catalysts Transition metals such as chromium, manganese, and samarium are commonly used. organic-chemistry.orgnsf.gov

This approach offers a modern and potentially stereocontrolled route to the target molecule, although it would require careful optimization of reaction conditions and catalysts.

Electrocatalytic and Photoredox-Catalyzed Synthetic Routes

Recent advancements in synthetic organic chemistry have highlighted the power of electrocatalysis and photoredox catalysis to forge C-C and C-N bonds under mild conditions, often by accessing radical intermediates. These methods offer novel retrosynthetic disconnections for complex molecules like amino alcohols.

Electrocatalytic Synthesis: Electrocatalysis provides a sustainable alternative to traditional reagent-driven reactions by using electricity to drive chemical transformations. For amino alcohol synthesis, electrocatalytic methods can be employed for decarboxylative cross-couplings or reductive couplings. A plausible electrocatalytic approach to this compound could involve the reductive coupling of 1-(2-bromophenyl)ethan-1-one with a suitable aminomethyl source. Another advanced strategy leverages a serine-derived chemical precursor in a series of electrocatalytic transformations, offering a modular and enantioselective pathway to various amino alcohols. researchgate.netchemrxiv.org This radical-based approach simplifies complex synthetic pathways by avoiding extensive use of protecting groups. researchgate.net The cathodic reduction of a ketone precursor, such as 1-(2-bromophenyl)ethan-1-one, can generate a ketyl radical, which could then be coupled with an aminomethyl radical equivalent to form the desired product. organic-chemistry.org

Photoredox-Catalyzed Routes: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This methodology can be applied to the synthesis of this compound through several hypothetical pathways. One such route involves a dual Cr/photoredox catalytic system that enables the addition of α-amino carbanion equivalents to carbonyl compounds. acs.org In this scenario, 1-(2-bromophenyl)ethan-1-one could serve as the ketone electrophile, reacting with an in situ-generated aminomethyl-chromium reagent to yield the target amino alcohol. This method is notable for its high reactivity, even with sterically hindered ketones, and its excellent atom economy. acs.org

Another photoredox approach involves the generation of α-carbonyl carbocations from α,β-unsaturated carbonyl compounds, which can then undergo reactions like the Ritter reaction with nitriles to form α-tertiary amino acid derivatives. rsc.org While not a direct route, this demonstrates the capability of photoredox catalysis to construct hindered quaternary centers adjacent to an amino group precursor. A more direct method utilizes an organophotoredox catalyst, such as eosin (B541160) Y, to promote the one-pot synthesis of amino alcohols, highlighting the green chemistry potential of these light-driven reactions. rsc.org

Enzymatic Cascade Reactions for Amino Alcohol Synthesis

Biocatalysis offers an environmentally benign and highly selective avenue for the synthesis of chiral molecules. Enzymatic cascade reactions, which involve multiple sequential transformations in a single pot, are particularly efficient as they minimize intermediate purification steps and can overcome unfavorable thermodynamic equilibria. acs.org

The synthesis of chiral this compound could be envisioned using a multi-enzyme cascade. A key class of enzymes for this purpose is the transaminases (ATAs), which catalyze the asymmetric synthesis of chiral amines from prochiral ketones. acs.org A hypothetical cascade could start with 1-(2-bromophenyl)-1-oxopropan-2-al. An enzyme could first catalyze the addition of a methyl group to the aldehyde, followed by a transaminase-mediated amination of the ketone.

Alternatively, engineered enzyme cascades have been developed to convert diols into amino alcohols under mild, aqueous conditions. rsc.org A suitable diol precursor, 2-(2-bromophenyl)propane-1,2-diol, could potentially be converted to the target amino alcohol using a cascade involving an alcohol dehydrogenase and a transaminase. To drive the reaction to completion, the cascade can be coupled with a byproduct removal system, for instance, using a pyruvate (B1213749) decarboxylase to eliminate the pyruvate co-product from the transamination step. nih.gov The high specificity of enzymes often allows for exceptional chemo-, regio-, and stereoselectivity, making biocatalytic cascades a highly attractive, though largely exploratory, route for producing enantiopure tertiary amino alcohols. nih.govresearchgate.net

Enantioselective Synthesis of Chiral this compound Stereoisomers

The construction of the chiral tertiary carbinol center in this compound is a primary synthetic challenge. Enantioselective methods are crucial for producing single-enantiomer products, which are vital for pharmaceutical applications. These methods can be broadly categorized into chiral auxiliary-mediated approaches, catalytic asymmetric methods, and stereoselective bond-forming reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to a glycine (B1666218) or alanine (B10760859) equivalent. For example, an N-acylated oxazolidinone, a class of auxiliaries popularized by Evans, could be used. researchgate.net The synthesis could proceed via an α-amino ketone. An N-protected amino acid, attached to a chiral auxiliary like (S)-indoline, could be converted to a chiral hydrazone. Reaction of this hydrazone with a 2-bromophenyl lithium reagent, followed by methylation and cleavage, could afford the target compound with high diastereoselectivity. nih.gov

Another strategy involves the diastereoselective addition of an organometallic reagent to a chiral α-amino aldehyde or ketone precursor. For instance, an N-protected α-amino aldehyde bearing a chiral auxiliary could react with a methyl organometallic reagent (e.g., MeMgBr or MeLi). The steric and electronic properties of the auxiliary would shield one face of the carbonyl, directing the nucleophilic attack to the opposite face and establishing the desired stereochemistry at the newly formed tertiary alcohol center.

Auxiliary TypePrecursorReagentKey TransformationDiastereomeric Excess (de)Reference (Analogous Systems)
OxazolidinoneN-Acyl Oxazolidinone2-Bromobenzoyl Chloride, then MeLiAcylation & Methylation>95% researchgate.net
(S)-IndolineChiral Hydrazone2-Bromophenyl lithium, then MeIArylation & Alkylationup to >99% nih.gov
PseudoephedrineN-acyl amideLDA, then MeIEnolate Alkylation>95% wikipedia.org

Catalytic Asymmetric Methods and Ligand Design

Catalytic asymmetric synthesis is a highly efficient strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The synthesis of chiral tertiary alcohols and amines via catalytic C-C or C-N bond formation is a field of intensive research. acs.orgmsu.edu

A powerful modern approach applicable to the synthesis of β-amino α-tertiary alcohols is the iridium-catalyzed "borrowing hydrogen" amination of racemic α-tertiary 1,2-diols. nih.govacs.org This method proceeds via a dynamic kinetic resolution, where a racemic diol, such as 2-(2-bromophenyl)propane-1,2-diol, could be reacted with an amine source in the presence of an iridium catalyst and a chiral phosphoric acid co-catalyst to yield the enantiopure amino alcohol. This strategy has been shown to be effective for a broad range of substrates, achieving high yields and excellent enantioselectivities. acs.org

Another promising route is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones. acs.org A precursor like 1-amino-1-(2-bromophenyl)propan-2-one could be subjected to ATH using a chiral Ru-diamine catalyst to produce the target amino alcohol with high enantiomeric excess. The design of the chiral ligand, often a substituted ethylenediamine (B42938) derivative, is critical for achieving high stereocontrol. acs.org Copper-catalyzed asymmetric propargylic amination has also been developed for synthesizing γ-amino alcohols featuring tertiary carbon stereocenters, demonstrating the utility of copper catalysis in constructing these challenging motifs. acs.orgnih.govresearchgate.net

Catalytic SystemPrecursor TypeTransformationEnantiomeric Excess (ee)Reference (Analogous Systems)
Ir / Chiral Phosphoric AcidRacemic α-Tertiary 1,2-DiolBorrowing Hydrogen Aminationup to 99% nih.govacs.org
Ru / Chiral Diamine Ligandα-Amino KetoneAsymmetric Transfer Hydrogenation>99% acs.org
Cu / Chiral LigandAlkyne-functionalized OxetanePropargylic Aminationup to 99% acs.orgnih.gov
(salen)AlCl / Phosphoraneα-Branched KetoneCyanosilylation90-98% chinesechemsoc.org

Stereoselective Alkylation and Amination Techniques

The key challenge in synthesizing this compound lies in the stereoselective formation of the C-C or C-N bond that creates the chiral center.

Stereoselective Alkylation: In this context, "alkylation" refers to the addition of a methyl group to a carbonyl carbon. A highly stereoselective approach involves the addition of an organometallic reagent to a chiral ketone or a prochiral ketone in the presence of a chiral catalyst. For instance, the addition of methylmagnesium bromide to an N-protected α-amino ketone, such as 1-(dibenzylamino)-1-(2-bromophenyl)propan-2-one, can be rendered stereoselective by the directing effect of the bulky amino group, potentially involving chelation control.

Stereoselective Amination: Direct stereoselective amination to form a quaternary carbon is difficult. More feasible routes involve the amination of other functional groups. A state-of-the-art method involves the radical-mediated C-H amination of alcohols. nih.gov Using a "radical relay chaperone," a hydroxyl group can direct the amination of a C-H bond at the β-position. An alcohol precursor like 2-(2-bromophenyl)propan-2-ol could potentially undergo a directed β C-H amination to install the amino group, though selectivity between the methyl and methylene (B1212753) C-H bonds would be a challenge. More established methods rely on the reduction of imines or the ring-opening of epoxides. A prochiral epoxide, 2-(2-bromophenyl)-2-methyloxirane, could be opened with an amine nucleophile in an enantioselective catalytic process to yield the target amino alcohol.

Diastereoselective Transformations and Control of Stereochemistry

Diastereoselective transformations are used to control the relative stereochemistry between two or more stereocenters. For a molecule with a single stereocenter like this compound, this strategy involves introducing a temporary chiral element (like an auxiliary) and then performing a diastereoselective reaction to create the desired stereocenter. The stereochemical outcome is dictated by the existing chiral element. rsc.orgresearchgate.net

A common approach starts with an enantiopure starting material, such as an amino acid. For example, a protected alanine derivative could be elaborated into a chiral ketone. Subsequent chelation-controlled nucleophilic addition of a 2-bromophenyl Grignard reagent would proceed diastereoselectively to afford a precursor to the target tertiary alcohol. nih.gov The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. researchgate.net

Alternatively, a diastereoselective aldol (B89426) reaction using a chiral auxiliary can establish the β-hydroxy carbonyl relationship. researchgate.netnih.gov The resulting aldol adduct could then be converted to the target molecule. The success of these transformations hinges on the ability of the pre-existing stereocenter to effectively bias the trajectory of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

Synthesis of Precursor Molecules for this compound

A crucial intermediate in the synthesis is 2-(2-bromophenyl)propan-2-ol. This tertiary alcohol incorporates both the brominated phenyl ring at the ortho position and the propan-2-ol structure. A common and effective method for its preparation involves the use of a Grignard reaction. chemicalbook.com This organometallic reaction allows for the formation of a new carbon-carbon bond, attaching two methyl groups to the carbonyl carbon of a 2-bromobenzoate ester.

The synthesis typically starts with an ester of 2-bromobenzoic acid, such as methyl 2-bromobenzoate or ethyl 2-bromobenzoate. chemicalbook.com This ester is treated with an excess of a methylmagnesium halide Grignard reagent, like methylmagnesium iodide or methylmagnesium bromide. chemicalbook.com The reaction proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under controlled temperature conditions to manage the exothermic nature of the reaction. chemicalbook.com Following the addition of the Grignard reagent, the reaction is quenched with an aqueous acid or ammonium (B1175870) chloride solution to protonate the intermediate alkoxide, yielding the final tertiary alcohol product, 2-(2-bromophenyl)propan-2-ol. chemicalbook.com This method is highly effective, providing the desired intermediate in good to excellent yields. chemicalbook.com

Table 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol via Grignard Reaction chemicalbook.com
Starting MaterialGrignard ReagentSolventReaction ConditionsYield
Ethyl 2-bromobenzoateMethylmagnesium iodideAnhydrous diethyl etherSlow addition at -5°C, followed by quenching with 38% NH₄Cl solution82%
Methyl 2-bromobenzoateMethylmagnesium bromide (3M)Tetrahydrofuran (THF)Dropwise addition under ice-water bath, then room temperature, followed by quenching with 0.5M HCl98.2%

Once the 2-(2-bromophenyl)propan-2-ol intermediate is secured, the next critical step is the introduction of the primary amino group at the C1 position. Direct conversion of a methyl group on the tertiary alcohol to an amine is not feasible. Therefore, alternative strategies are employed that involve other functionalized propanol (B110389) derivatives.

One established method for introducing an amino group is through the reductive amination of a ketone. researchgate.net This would involve the synthesis of a precursor like 1-amino-2-(2-bromophenyl)propan-2-one, which could then be reduced to form the target amino alcohol. However, a more direct approach often involves starting with a different precursor that can be readily aminated.

A widely used technique for synthesizing amino alcohols is the ring-opening of an epoxide. patsnap.com For this pathway, a precursor such as 2-(2-bromophenyl)prop-1-ene would first be synthesized from 2-(2-bromophenyl)propan-2-ol via dehydration. The resulting alkene is then epoxidized to form 2-(2-bromophenyl)-2-methyloxirane. This epoxide can undergo a nucleophilic ring-opening reaction with an ammonia source. For instance, reacting the epoxide with a protected amine like trifluoroacetamide (B147638) in the presence of a base, followed by hydrolysis, can yield the desired this compound. patsnap.com This method provides good control over the regioselectivity of the amine addition.

Another strategy involves the N-alkylation of amines with alcohols. d-nb.info While direct alkylation using the tertiary alcohol is challenging, specialized catalytic systems can facilitate the coupling of amines with alcohols. Ruthenium-based catalysts, for example, have been developed for the direct N-alkylation of α-amino acid esters and amides with alcohols, a process that proceeds with high atom economy and retention of stereochemistry. d-nb.info Adapting such catalytic methods could provide a pathway to functionalize a suitable propanol derivative to introduce the required amino group.

Table 2: General Methodologies for Introducing Amino Moieties to Propanol Backbones
MethodologyPrecursor TypeKey ReagentsDescriptionReference
Epoxide Ring-OpeningChiral EpoxypropaneTrifluoroacetamide, Base (e.g., Sodium tert-butoxide), Acid for hydrolysisA nucleophilic amine source opens the epoxide ring, which upon hydrolysis yields the amino alcohol. patsnap.com
Reductive Aminationα-Hydroxy KetoneAmmonia, Raney Nickel (catalyst)A ketone is converted to an imine with ammonia, which is then catalytically hydrogenated to the corresponding amine. researchgate.net
Catalytic N-AlkylationAlcoholAmine, Ruthenium catalystA direct, atom-economic coupling of an alcohol with an amine, mediated by a homogeneous catalyst. d-nb.info

Reactivity Profiles of the Amino Functional Group

The primary amino group is a strong nucleophile due to the lone pair of electrons on the nitrogen atom, making it the most reactive site in the molecule for many reactions. researchgate.net

The amino group of this compound can act as a potent nucleophile, readily participating in nucleophilic substitution reactions. libretexts.org In these reactions, the electron-rich nitrogen atom attacks an electron-deficient (electrophilic) center, displacing a leaving group. masterorganicchemistry.com For instance, it can react with alkyl halides in a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen forms a new carbon-nitrogen bond with the electrophilic carbon of the alkyl halide. libretexts.orgbasicmedicalkey.com This process results in the formation of a secondary amine. It is important to note that while the amine is a good nucleophile, the -NH₂ group itself is a poor leaving group and generally does not undergo substitution unless protonated under acidic conditions to form -NH₃⁺. basicmedicalkey.com

Acylation is a key transformation for the amino group. Due to its greater nucleophilicity compared to the tertiary hydroxyl group, the amine will react preferentially with acylating agents such as acyl chlorides or anhydrides to form amides. researchgate.net This chemoselectivity is fundamental in multistep syntheses where modification of the hydroxyl group is desired without affecting the amine.

To facilitate reactions at other sites, the amino group is often temporarily masked using a "protecting group". wikipedia.org This strategy involves converting the nucleophilic amine into a non-nucleophilic functional group, such as a carbamate, which is stable to certain reaction conditions and can be easily removed later. organic-chemistry.org The introduction of a protecting group is a critical step in achieving selectivity in complex molecules. organic-chemistry.org For example, the tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. organic-chemistry.org Conversely, the benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions but can be removed by hydrogenolysis. researchgate.net

Conversely, selective O-acylation of the hydroxyl group can be achieved without N-protection by performing the reaction in a strongly acidic medium. nih.gov Under these conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which renders it non-nucleophilic and prevents it from reacting with the acylating agent. nih.gov

Protecting GroupReagent for IntroductionCommon Deprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., trifluoroacetic acid)
Benzyloxycarbonyl (Cbz or Z)Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

This table presents common protecting groups used for primary amines in molecules containing hydroxyl groups, illustrating the principle of Schutz group chemistry. organic-chemistry.orgorganic-chemistry.org

The primary amino group of this compound undergoes a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The process is reversible and typically catalyzed by acid. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. libretexts.org The formation of a C=N double bond is the defining feature of the resulting imine. masterorganicchemistry.com

Reaction Chemistry and Chemical Transformations of 1 Amino 2 2 Bromophenyl Propan 2 Ol

The chemical reactivity of 1-Amino-2-(2-bromophenyl)propan-2-ol is characterized by the distinct functional groups present in its structure: a primary amino group, a tertiary hydroxyl group, and a bromine atom attached to a phenyl ring. These sites allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. This article focuses on the reactions involving the bromine atom on the phenyl ring and the intramolecular cyclization possibilities afforded by the amino and hydroxyl groups.

Spectroscopic and Structural Elucidation of 1 Amino 2 2 Bromophenyl Propan 2 Ol

Mass Spectrometry (MS)

No experimental mass spectrometry data for 1-Amino-2-(2-bromophenyl)propan-2-ol has been found in the searched scientific literature and databases.

Molecular Ion Detection and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS)

Specific data regarding the molecular ion peak and the fragmentation patterns under Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry for this compound are not publicly available. Therefore, a detailed analysis of its fragmentation pathways cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published high-resolution mass spectrometry data for this compound. As a result, an experimentally determined exact mass, which would confirm its elemental composition, cannot be cited.

X-ray Crystallography for Solid-State Structural Analysis

No crystallographic data for this compound is present in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without a crystal structure, the precise bond lengths, bond angles, and torsional angles for this compound in the solid state have not been experimentally determined or reported.

Definitive Confirmation of Absolute Stereochemistry

X-ray crystallography is a definitive method for determining the absolute stereochemistry of chiral molecules. However, in the absence of a crystal structure for this compound, this information is not available from this technique.

Computational Chemistry and Theoretical Investigations of 1 Amino 2 2 Bromophenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of molecules at the atomic and subatomic levels. These methods are instrumental in predicting a wide array of chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For a molecule like 1-Amino-2-(2-bromophenyl)propan-2-ol, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative) This table is illustrative and based on typical values for similar structures, as specific published data for this compound is not available.

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.90 Å
Bond LengthC-O~1.43 Å
Bond LengthC-N~1.47 Å
Bond AngleC-C-Br~120°
Bond AngleC-C-O~109.5°

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This analysis identifies the most stable conformers (those at energy minima) and the energy barriers to rotation between them. Understanding the preferred conformations is critical as it can significantly impact the molecule's biological activity and physical properties. For similar amino alcohols, computational studies have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups often plays a significant role in stabilizing certain conformations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. In studies of related aromatic compounds, the introduction of a bromine atom has been shown to influence the energies of the frontier orbitals and thus modulate the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on general principles, as specific published data for this compound is not available.

OrbitalPredicted Energy (eV)
HOMO~ -6.5 eV
LUMO~ -0.5 eV
HOMO-LUMO Gap~ 6.0 eV

Prediction and Validation of Spectroscopic Data

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. These calculations are typically performed on the DFT-optimized geometry of the molecule. By comparing the predicted NMR spectrum with the experimentally obtained spectrum, chemists can confidently assign the structure of this compound and its potential isomers. For the isomer 2-amino-1-phenyl-1-propanol, the GIAO method has been noted in computational research, highlighting its applicability to this class of compounds.

Table 3: Predicted 13C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on typical chemical shifts for similar functional groups, as specific published data for this compound is not available.

Carbon AtomPredicted Chemical Shift (ppm)
C-Br (Aromatic)120-125
Aromatic CH125-135
Quaternary Aromatic C140-145
C-O (Alcohol)70-75
C-N (Amine)45-50
CH325-30

Computational IR and UV-Vis Spectra Prediction

Theoretical predictions of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are invaluable for identifying and characterizing this compound. These computational methods can help in the interpretation of experimental spectra and in understanding the electronic structure and vibrational modes of the molecule.

Time-dependent density functional theory (TD-DFT) is a commonly used quantum chemistry approach for predicting electronic absorption spectra, including the wavelengths of maximum absorbance (λmax). While TD-DFT has been developed over decades, it has achieved modest success in accurately predicting full spectra. More recently, machine learning algorithms have been explored as a powerful alternative for predicting UV-Vis absorption spectra based on molecular descriptors and fingerprints generated from 2D chemical structures. These models can achieve high accuracy after being trained on large datasets of experimental spectra.

For this compound, computational methods could generate predicted spectra that would be instrumental in its analysis. The following tables illustrate the type of data that could be obtained from such computational predictions.

Table 1: Predicted IR Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(O-H)3450Alcohol O-H stretch
ν(N-H)3350, 3280Amine N-H symmetric and asymmetric stretch
ν(C-H)aromatic3050Aromatic C-H stretch
ν(C-H)aliphatic2980, 2940Aliphatic C-H stretch
δ(N-H)1610Amine N-H bend
ν(C=C)aromatic1590, 1480Aromatic C=C stretch
δ(C-H)1450, 1380Aliphatic C-H bend
ν(C-O)1150Alcohol C-O stretch
ν(C-N)1050Amine C-N stretch
ν(C-Br)650C-Br stretch

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents This table presents hypothetical data for illustrative purposes.

SolventPredicted λmax (nm)Electronic Transition
Hexane210, 265π → π
Ethanol212, 268π → π
Water215, 270π → π*

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a cornerstone for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction dynamics.

The transition state is a critical point on the reaction pathway that determines the reaction rate. Computational methods, such as quantum mechanics (QM) calculations, can be used to locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as intramolecular cyclizations or rearrangements, identifying the transition state structure is key to understanding the reaction's feasibility and kinetics. The fleeting nature of transition states makes their experimental observation challenging, highlighting the importance of computational approaches.

Table 3: Hypothetical Transition State Analysis for an Intramolecular Cyclization of this compound This table presents hypothetical data for illustrative purposes.

ParameterValueMethod
Activation Energy (ΔG‡)25.5 kcal/molDFT (B3LYP/6-311++G(d,p))
Key Bond Distance (N···C)2.1 ÅDFT (B3LYP/6-311++G(d,p))
Imaginary Frequency-350 cm⁻¹DFT (B3LYP/6-311++G(d,p))

Stereochemical Modeling and Prediction of Enantioselectivity/Diastereoselectivity

Given that this compound is a chiral molecule, computational modeling is essential for understanding and predicting its stereochemical behavior. This includes modeling the different stereoisomers and predicting the outcome of stereoselective reactions.

Predicting enantioselectivity is a significant challenge in computational chemistry because it often depends on small energy differences between diastereomeric transition states. rsc.org Advanced computational pipelines, sometimes leveraging machine learning, are being developed to more accurately predict enantiomeric ratios by considering an ensemble of conformers rather than a single, intuitive structure. nih.govrsc.org These methods can be applied to reactions involving this compound to predict which stereoisomer will be preferentially formed.

Table 4: Hypothetical Prediction of Enantiomeric Excess (ee) for a Chiral Synthesis Involving this compound This table presents hypothetical data for illustrative purposes.

CatalystΔΔG‡ (R vs. S) (kcal/mol)Predicted ee (%)Major Enantiomer
Catalyst A1.588R
Catalyst B0.858S
Catalyst C2.196R

Applications of 1 Amino 2 2 Bromophenyl Propan 2 Ol in Advanced Organic Synthesis

Function as Chiral Building Blocks for Complex Organic Molecules

Chiral amino alcohols are valuable synthons in the construction of complex, enantiomerically pure molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations. In principle, 1-Amino-2-(2-bromophenyl)propan-2-ol could serve as a chiral building block, introducing a specific stereocenter and a functionalized aromatic ring into a target molecule. The presence of the bromine atom on the phenyl ring offers a handle for further modifications through cross-coupling reactions, enabling the introduction of diverse substituents.

Use as Ligands in Catalysis (e.g., Asymmetric Catalysis)

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Chiral amino alcohols are versatile precursors for a wide range of ligands, including P,N-ligands, which have proven effective in numerous metal-catalyzed reactions. nih.gov The amino and hydroxyl functionalities can be readily modified to introduce phosphorus or other coordinating groups. The steric and electronic properties of the ligand, influenced by substituents such as the 2-bromophenyl group in this compound, can be fine-tuned to optimize enantioselectivity in reactions like asymmetric hydrogenation. rsc.org

Table 2: Examples of Ligand Classes Derived from Amino Alcohols

Ligand Class Metal Application Reference
Phosphinooxazolines (PHOX) Iridium, Palladium Asymmetric Hydrogenation, Allylic Alkylation nih.gov
Bisoxazolines (BOX) Copper, Zinc Cyclopropanation, Diels-Alder Reaction nih.gov

This table provides examples of ligand classes and does not include specific data for ligands derived from this compound due to a lack of available information.

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govrsc.orgcam.ac.uknih.gov Chiral building blocks, including amino alcohols, can be employed in DOS to generate collections of stereochemically complex molecules. frontiersin.org The synthetic pathways in DOS often involve branching strategies where a common intermediate is converted into a variety of scaffolds. cam.ac.uk The functional groups of this compound could, in theory, be utilized in such branching pathways to create a library of compounds with diverse skeletons and appendages.

Development of Novel Synthetic Reagents and Methodologies

The unique structural features of a molecule can sometimes be exploited to develop new synthetic reagents or methodologies. While there are no specific reports on the use of this compound for such purposes, the broader class of amino alcohols continues to be a source of inspiration for new reactions and reagents in organic synthesis.

Q & A

Q. What are the key physicochemical identifiers and properties of 1-Amino-2-(2-bromophenyl)propan-2-ol?

  • Methodological Answer : The compound is identified by CAS 7073-69-0, molecular formula C₉H₁₂BrNO , and molecular weight 230.10 g/mol . Key identifiers include:
  • SMILES : CC(C)(C1=CC=CC=C1Br)O
  • InChIKey : InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
    These parameters are critical for database searches (e.g., PubChem) and computational modeling .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H-NMR : Protons on the bromophenyl ring appear as multiplets in the aromatic region (δ 6.87–7.68 ppm), while the methyl groups resonate as singlets (δ ~1.49 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., -NH₂ stretching ~3300 cm⁻¹, -OH ~3200–3600 cm⁻¹).

Q. What safety protocols are recommended for laboratory handling?

  • Methodological Answer :
  • PPE : Wear gloves, protective eyewear, and lab coats. Avoid skin contact due to potential irritancy .
  • Waste Disposal : Segregate waste and consult institutional guidelines for brominated organic compounds. Professional hazardous waste services are mandatory .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer :
  • Stepwise Synthesis : Adapt protocols for analogous compounds, e.g., bromophenyl precursor reactions with aminopropanol derivatives. A reported yield of 59% for a similar compound suggests room for optimization via:
  • Catalysis : Explore palladium or copper catalysts for coupling reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate pure product .

Q. How to resolve contradictions in reported NMR data for structurally similar compounds?

  • Methodological Answer :
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary with solvent polarity.
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts affecting peak integration .
  • Cross-Validation : Combine ¹³C-NMR and 2D-COSY to confirm assignments, especially for overlapping signals .

Q. What strategies are effective for chiral resolution if the compound exhibits stereoisomerism?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column with ethanol/n-hexane to separate enantiomers.
  • Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) to form diastereomers for easier separation .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for brominated naphthol derivatives .

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